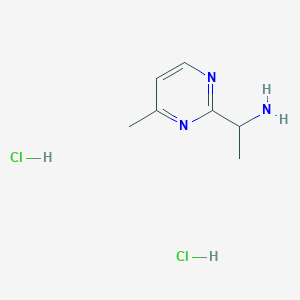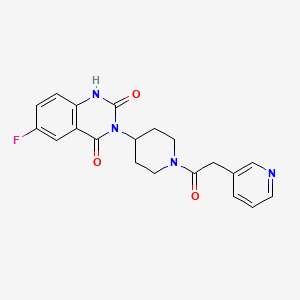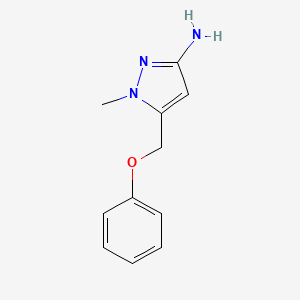
1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1909316-56-8 . It has a molecular weight of 210.10 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.2ClH/c1-5-3-9-7(6(2)8)10-4-5;;/h3-4,6H,8H2,1-2H3;2*1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.10 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the accessed resources.Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
- DFT and Molecular Docking Studies : A related molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, significant for antihypertensive activity, was studied using Density Functional Theory (DFT) and molecular docking. It showed potential as an I1 imidazoline receptor agonist. This study involved detailed spectroscopic analysis (FT-IR, FT-Raman, NMR) and theoretical techniques to understand the molecular structure and biological activity (Aayisha et al., 2019).
Non-Covalent Interaction Analysis
- Investigation of Non-Covalent Interactions : Research on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas used a similar compound to analyze non-covalent interactions. The study included the use of FT-IR, FT-Raman, multinuclear NMR, and X-ray diffraction, highlighting intramolecular interactions such as hydrogen bonding and van der Waals forces (Zhang et al., 2018).
Synthetic Chemistry and Drug Design
- Synthesis of Novel Derivatives : A study on 4-Amino-5-bromo-2-substituted-aminopyrimidines, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrates the process of creating new thiazolo[4,5-d] pyrimidine derivatives. This research contributes to the development of novel compounds in pharmaceutical and medicinal chemistry (Bakavoli et al., 2006).
Crystallography and Conformational Analysis
- Crystal and Molecular Structure Studies : The crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, closely related compounds, were determined to analyze conformational differences and hydrogen-bonding interactions. Such studies are crucial in understanding the structural properties of similar compounds (Odell et al., 2007).
Chemical Reactions and Mechanisms
- Study of Ring Fission Reactions : Research on 1,2-Dihydro-2-imino-1-methylpyrimidine, a structurally related compound, shows how it undergoes various chemical reactions, including Dimroth rearrangement and ring fission, when exposed to different amines. This study provides insights into the chemical behavior of pyrimidine derivatives (Brown et al., 1968).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-methylpyrimidin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-4-9-7(10-5)6(2)8;;/h3-4,6H,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPTQPHJOGTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2718080.png)




![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)
![3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2718093.png)

![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)


